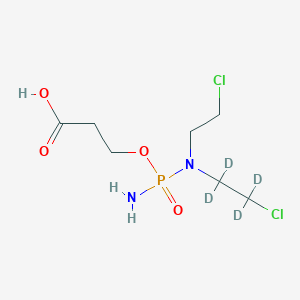

Carboxyphosphamide-d4

Description

Significance of Stable Isotope Labeling in Mechanistic Investigations

Stable isotope labeling is a powerful technique in biomedical research that enables scientists to trace the metabolic fate of molecules within biological systems. silantes.com By replacing specific atoms in a compound with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13, researchers can track the molecule's journey and transformations. nih.govacs.org This method is crucial for elucidating complex metabolic pathways, understanding reaction mechanisms, and studying the dynamics of metabolic networks. silantes.comnih.govacs.org

The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification and identification of metabolites. nih.govacs.org This approach has been instrumental in discovering new metabolites and pathways. The ability to track atoms through metabolic networks provides detailed information on molecular interactions and transformations, moving beyond simple observation to a more detailed mechanistic investigation of cellular metabolism.

Overview of Deuterated Metabolites as Research Tools

Deuterated metabolites, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in modern biomedical research, particularly in the fields of pharmacokinetics and drug metabolism. nih.govwikipedia.org The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." wikipedia.org This effect can significantly slow down the rate of metabolic reactions at the site of deuteration. juniperpublishers.com

This property of deuterated compounds is leveraged to enhance the metabolic stability of drugs, potentially leading to a longer biological half-life and improved pharmacokinetic profiles. juniperpublishers.cominformaticsjournals.co.in By strategically placing deuterium atoms on a drug molecule, researchers can influence its metabolic pathway, sometimes redirecting it away from the formation of toxic metabolites. nih.govjuniperpublishers.com Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in measuring the concentrations of drugs and their metabolites in biological samples.

Contextualization of Carboxyphosphamide-d4 within Cyclophosphamide (B585) Metabolism Research

This compound is the deuterium-labeled analog of carboxyphosphamide (B29615), a major but inactive metabolite of the widely used anticancer drug, cyclophosphamide. Cyclophosphamide is a prodrug, meaning it is inactive until it is metabolized in the body. ontosight.ai The metabolic activation of cyclophosphamide occurs primarily in the liver, where cytochrome P450 enzymes convert it to 4-hydroxycyclophosphamide (B600793). ontosight.aipharmgkb.org This active metabolite exists in equilibrium with its tautomer, aldophosphamide (B1666838). pharmgkb.org

Aldophosphamide can then follow two main pathways. It can be converted into the cytotoxic (cell-killing) agents phosphoramide (B1221513) mustard and acrolein, which are responsible for the drug's anticancer effects. pharmgkb.org Alternatively, it can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) into carboxyphosphamide, which is inactive. pharmgkb.org

Given this metabolic context, this compound serves as a critical research tool. It is primarily used as an internal standard for the quantification of cyclophosphamide and its various metabolites in biological matrices like plasma or blood spots. innovareacademics.inresearchgate.net The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy of analytical methods like LC-MS/MS. This allows for precise pharmacokinetic studies that investigate how cyclophosphamide is absorbed, distributed, metabolized, and excreted in patients, which is crucial for understanding interindividual differences in drug response. ru.nlnih.gov

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4 |

| Synonyms | N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124-d4 |

| CAS Number | 1246817-74-2 |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P |

| Molecular Weight | 297.11 |

| Appearance | Off-White Solid |

Data sourced from multiple chemical suppliers and research articles.

Structure

3D Structure

Properties

IUPAC Name |

3-[amino-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKAJLYYGOZQL-BYUTVXSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P(=O)(N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Characterization of Carboxyphosphamide D4

Chemical Synthesis of Deuterated Carboxyphosphamide (B29615)

The synthesis of Carboxyphosphamide-d4 involves the introduction of four deuterium (B1214612) atoms into the carboxyphosphamide molecule. This is typically achieved through the use of deuterated precursors in a multi-step synthetic sequence.

Precursor Selection and Preparation for d4 Labeling

The synthesis of d4-labeled analogs of cyclophosphamide (B585) and its metabolites, including carboxyphosphamide, has been described. acs.org A key precursor for introducing the deuterium labels is a deuterated version of a synthon that will ultimately form part of the carboxyphosphamide structure. While specific details for the direct synthesis of this compound are not extensively published in primary research literature, the general strategy for producing deuterated cyclophosphamide metabolites involves the use of deuterated building blocks. For instance, the synthesis of d4-analogs of cyclophosphamide has utilized tetradeuterated intermediates. acs.org The benzyl (B1604629) ester of this compound has been noted as an intermediate in the production of labeled cyclophosphamide metabolites. pharmaffiliates.com The synthesis of such labeled compounds can be approached through two main strategies: the use of commercially available isotope-containing precursors followed by synthetic elaboration, or through hydrogen/deuterium exchange reactions. symeres.com

Reaction Pathways and Methodological Advancements in Synthesis

The synthesis of this compound is a synthetic process, as opposed to being derived from biological sources. lgcstandards.com General methodologies for the synthesis of deuterated metabolites can involve either biotransformation of a deuterated parent drug or late-stage chemical synthesis. hyphadiscovery.com For complex metabolites, a combination of both approaches can be employed. hyphadiscovery.com The synthesis of deuterated analogs of cyclophosphamide metabolites for use as internal standards in gas chromatography/mass spectrometry (GC/MS) applications has been a subject of research. nih.gov Such syntheses are crucial for enabling the selective and quantitative analysis of cyclophosphamide metabolites. nih.gov

Analytical Characterization of Isotopic Enrichment and Positional Specificity

Spectroscopic Confirmation of Deuterium Incorporation

A variety of spectroscopic techniques are employed to confirm the structure and isotopic labeling of this compound. A certificate of analysis for a commercial batch of this compound confirms that the structure conforms to expectations based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is a primary technique for determining the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms. acs.orgubc.ca For instance, the molecular weight of this compound is 297.11 g/mol , which is higher than that of the unlabeled compound. pharmaffiliates.com Analysis of the isotopic distribution of the molecular ion cluster allows for the calculation of isotopic purity. A commercially available sample of this compound reported an isotopic purity of 99.3%, with the d4 species being the most abundant. lgcstandards.com

| Spectroscopic Data Summary for this compound | |

| Technique | Information Obtained |

| ¹H NMR | Confirmation of deuterium incorporation by absence of specific proton signals. |

| ³¹P NMR | Confirmation of the phosphate (B84403) group's structural integrity. |

| Mass Spectrometry | Determination of molecular weight and isotopic purity. |

Chromatographic Purity Assessment of Synthesized Material

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the synthesized this compound. A certificate of analysis for a commercial sample indicated a purity of greater than 95%, as determined by HPLC with Evaporative Light Scattering Detection (ELSD). lgcstandards.com The development of robust HPLC methods is crucial for separating the target compound from any starting materials, by-products, or other impurities. For related compounds like cyclophosphamide and its other metabolites, various HPLC methods have been developed, often coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification. researchgate.netresearchgate.net These methods typically utilize reversed-phase columns, such as C18, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

| Chromatographic Purity Data for a this compound Sample | |

| Analytical Method | HPLC with ELSD |

| Reported Purity | >95% |

Investigation of Carboxyphosphamide D4 in Metabolic Pathway Elucidation

Enzymatic Biotransformation Pathways Leading to Carboxyphosphamide (B29615) Formation

The formation of carboxyphosphamide is a critical step in the detoxification of cyclophosphamide (B585). This process is primarily mediated by a series of enzymatic reactions that convert the active metabolites of cyclophosphamide into inactive, excretable compounds.

The metabolic journey of cyclophosphamide begins with its activation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793). sci-hub.seresearchgate.netresearchgate.net This active metabolite exists in equilibrium with its tautomer, aldophosphamide (B1666838). wikipedia.orgnih.gov Aldophosphamide is a key intermediate that can either proceed down a toxic pathway, leading to the formation of the cytotoxic agent phosphoramide (B1221513) mustard and the urotoxic byproduct acrolein, or be detoxified. nih.govfrontiersin.org The detoxification pathway involves the oxidation of aldophosphamide to carboxyphosphamide, a stable and inactive metabolite that is then excreted. wikipedia.org

Role of Aldehyde Dehydrogenase (ALDH) Isoforms in Detoxification

The conversion of aldophosphamide to carboxyphosphamide is a crucial detoxification step catalyzed by aldehyde dehydrogenase (ALDH) enzymes. wikipedia.org Several ALDH isoforms have been identified as key players in this process, with ALDH1A1 and ALDH3A1 being particularly important. sci-hub.sefrontiersin.org These enzymes are NAD(P)+-dependent and function to oxidize a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. oncotarget.com

The expression levels of these ALDH isoforms can vary significantly among different tissues and individuals, which can influence the metabolic fate of cyclophosphamide and its therapeutic index. For instance, high levels of ALDH in hematopoietic stem cells are believed to confer resistance to the cytotoxic effects of cyclophosphamide by efficiently converting aldophosphamide to the non-toxic carboxyphosphamide. frontiersin.orgoncotarget.comtaylorandfrancis.com This selective detoxification is a key factor in the drug's ability to spare these vital cells while targeting cancer cells, which often have lower ALDH activity. taylorandfrancis.com The differential expression of ALDH isoforms, therefore, plays a significant role in the balance between the activation and inactivation of cyclophosphamide.

Contribution of Other Enzyme Systems to Inactive Metabolite Formation

While ALDHs are the primary enzymes responsible for forming carboxyphosphamide, other enzyme systems also contribute to the inactivation of cyclophosphamide and its metabolites. The cytochrome P450 system, in addition to its role in activation, can also be involved in inactivation pathways. For example, CYP3A4 can catalyze the N-dechloroethylation of cyclophosphamide, leading to an inactive metabolite and the byproduct chloroacetaldehyde. sci-hub.se Furthermore, 4-hydroxycyclophosphamide can be further metabolized by CYP3A4 to the inactive 4-ketocyclophosphamide. sci-hub.se

Kinetic Isotope Effect Studies Utilizing Carboxyphosphamide-d4

The use of deuterated compounds like this compound is a powerful technique in metabolic research, particularly for studying kinetic isotope effects (KIEs). A KIE occurs when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. This is because the bond involving the heavier isotope has a lower zero-point vibrational energy, making it more stable and harder to break. gmu.edu By comparing the metabolic rates of deuterated and non-deuterated compounds, researchers can gain valuable information about the reaction mechanisms and the rate-limiting steps of metabolic pathways. gmu.eduresearchgate.net

Quantification of Deuterium (B1214612) Isotope Effects on Metabolic Rates

Studies using ring-deuterated analogs of cyclophosphamide have quantified the deuterium isotope effect on its metabolism. For the formation of carboxyphosphamide, an isotope effect (kH/kD) of 1.8 was observed. nih.gov This indicates that the non-deuterated compound is metabolized to carboxyphosphamide 1.8 times faster than its deuterated counterpart. A similar isotope effect of 2.2 was found for the formation of 4-ketocyclophosphamide. nih.gov

Mechanistic Insights into Enzyme-Catalyzed Reactions through Kinetic Isotope Effects

Kinetic isotope effect studies provide more than just quantitative data; they offer deep mechanistic insights into enzyme-catalyzed reactions. numberanalytics.com The observation of a significant KIE confirms that the C-H bond is indeed broken during the transition state of the reaction. gmu.edu In the context of cyclophosphamide metabolism, the KIE observed in the formation of carboxyphosphamide supports a mechanism where the oxidation of the aldehyde group of aldophosphamide by ALDH involves the cleavage of a C-H bond. nih.gov

Furthermore, KIE studies can help to differentiate between competing metabolic pathways. For example, a much larger isotope effect of approximately 5.3 was observed for the β-elimination pathway that leads to the formation of the active phosphoramide mustard. nih.gov This suggests that the C-H bond cleavage at the C-5 position is a more critical rate-limiting step for the activation pathway compared to the C-4 oxidation for the inactivation pathways. nih.govosti.gov Such information is invaluable for understanding the factors that control the balance between drug activation and detoxification.

This compound as a Metabolic Pathway Probe

The unique properties of this compound make it an excellent probe for elucidating metabolic pathways. osti.gov As a stable, isotopically labeled internal standard, it is indispensable for accurate quantification of its non-deuterated counterpart in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

By introducing a known amount of this compound into a biological sample, researchers can precisely measure the concentration of the endogenously formed carboxyphosphamide. This allows for detailed pharmacokinetic studies, tracing the metabolic fate of cyclophosphamide over time and under different conditions. This approach helps to understand how factors such as genetic polymorphisms in metabolic enzymes or co-administration of other drugs can influence the metabolic profile of cyclophosphamide. ijbs.com The use of deuterated standards like this compound is a cornerstone of modern drug metabolism research, enabling the detailed and quantitative analysis required to unravel complex metabolic networks. pharmafeatures.com

Differentiation of Inactivation versus Bioactivation Pathways in Research Models

The metabolism of cyclophosphamide is a branched pathway. The bioactivation route, initiated by cytochrome P450 (CYP) enzymes (primarily CYP2B6 and CYP2C19), converts cyclophosphamide to 4-hydroxycyclophosphamide (4-OHCP). sci-hub.se 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, which then breaks down to form the ultimate cytotoxic agent, phosphoramide mustard. Conversely, the major inactivation pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to form the non-toxic Carboxyphosphamide. sci-hub.se

This compound is crucial for accurately quantifying the extent of this inactivation pathway. By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, researchers can reliably measure the concentration of the endogenous, non-labeled Carboxyphosphamide. nih.govnih.gov When measured alongside the parent drug and key active metabolites, this data allows for the calculation of metabolic ratios. These ratios, such as the concentration of Carboxyphosphamide relative to 4-OHCP or the parent drug, provide a quantitative measure of the balance between bioactivation and inactivation.

For instance, research in pediatric patients undergoing hematopoietic stem cell transplantation utilized this compound as an internal standard to track the pharmacokinetics of the inactive metabolite. nih.gov This allowed for the precise determination of the Carboxyphosphamide area under the curve (AUC), a measure of total exposure to the metabolite. nih.gov Such studies are vital for phenotyping, where differences in metabolic ratios can reveal how genetic variations in CYP or ALDH enzymes predispose individuals to be "rapid" or "poor" metabolizers, thereby influencing therapeutic outcomes and toxicity profiles. nih.gov

Furthermore, studies have utilized deuterated analogs of cyclophosphamide itself to probe the mechanics of these pathways. Research involving cyclophosphamide deuterated at different positions revealed significant kinetic isotope effects (kH/kD), which is the change in reaction rate upon deuterium substitution. This work demonstrated how deuteration can directly alter the rate of formation of specific metabolites, providing mechanistic insights into the enzymatic steps governing both bioactivation and inactivation. nih.gov

| Study Focus | Compound Used | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Pharmacokinetics in Pediatric Patients | This compound (Internal Standard) | LC-MS/MS | Enabled precise quantification of Carboxyphosphamide exposure (AUC), which was correlated with clinical outcomes like veno-occlusive disease. | nih.gov |

| Quantification in Human Urine | Cyclophosphamide-d4 (Internal Standard) | LC-MS/MS | Developed a validated method to simultaneously quantify cyclophosphamide and its key inactive metabolites, including Carboxyphosphamide, allowing for detailed excretion profiling. | nih.gov |

| Kinetic Isotope Effect Investigation | Ring-deuterated Cyclophosphamide analogs | Mass Spectrometry and Antitumor Assays | Demonstrated that deuterium substitution at C-4 resulted in a kH/kD of 1.8 for Carboxyphosphamide formation, directly measuring the impact on the inactivation pathway rate. | nih.gov |

| Phenotyping in Cancer Patients | 4-hydroxycyclophosphamide-d4 (Internal Standard) | UPLC-MS/MS | Allowed for calculation of the bioactivity ratio (4-OHCP to CP levels), differentiating between ultrarapid and poor metabolizers in a patient population. | nih.gov |

Investigation of Metabolic Shunting and Alternative Fates

Metabolic shunting refers to the redirection of metabolic flux from one pathway to another, often in response to physiological changes, drug interactions, or enzyme induction/inhibition. In the context of cyclophosphamide, this can involve a shift in the balance between bioactivation and inactivation. For example, the induction of CYP450 enzymes can increase the rate of initial 4-hydroxylation, but if ALDH enzymes are also highly active or induced, this can lead to a corresponding increase in the formation of inactive Carboxyphosphamide.

This compound is instrumental in studies investigating these dynamic shifts. By providing a stable reference for quantification, it allows researchers to track changes in the rate and extent of the inactivation pathway over time or under different conditions. One well-documented phenomenon with cyclophosphamide is auto-induction, where repeated administration of the drug leads to an increase in the activity of the very enzymes that metabolize it. researchgate.net

In studies of patients receiving high-dose cyclophosphamide over several consecutive days, quantification of metabolites (enabled by deuterated internal standards) revealed that the exposure (AUC) to inactive metabolites like Carboxyphosphamide significantly increased on subsequent days of treatment compared to the first day. researchgate.net This finding indicates a metabolic shunt towards inactivation pathways, possibly as the metabolic machinery adapts to the high drug load. Understanding this shunt is critical, as it can reduce the formation of the desired cytotoxic phosphoramide mustard, potentially impacting therapeutic efficacy.

By using this compound as an internal standard, researchers can confidently attribute changes in measured Carboxyphosphamide levels to these biological phenomena rather than analytical variability. This allows for the investigation of how co-administered drugs that induce or inhibit CYP or ALDH enzymes might cause metabolic shunting, altering the therapeutic window of cyclophosphamide.

| Research Context | Observation | Implication | Role of Deuterated Standard | Reference |

|---|---|---|---|---|

| High-Dose Multi-Day Therapy (Pediatric) | Cyclophosphamide clearance increased by 88% on day 2 and 125% on day 3. Significant increases in Carboxyphosphamide AUC were seen on days 2 and 3 compared to day 1. | Suggests auto-induction of metabolic enzymes, leading to a shunt towards increased formation of inactive metabolites over time. | Essential for the accurate quantification of Carboxyphosphamide to reliably demonstrate the change in metabolite AUC. | researchgate.net |

| Pharmacogenetic Influence | High ALDH activity is expected to protect cells from cytotoxicity. The formation of Carboxyphosphamide is a major detoxification route. | Genetic variants in ALDH1A1 can dictate the efficiency of the inactivation pathway, representing a baseline metabolic shunt that varies between individuals. | Enables precise phenotyping by quantifying the end-product of this detoxification pathway. | sci-hub.se |

Advanced Bioanalytical Applications of Carboxyphosphamide D4

Development of Quantitative Analytical Methods Using Stable Isotope Internal Standards

The development of robust and reliable quantitative analytical methods is a cornerstone of pharmaceutical research and clinical diagnostics. The use of stable isotope-labeled internal standards, such as Carboxyphosphamide-d4, is a key strategy in achieving high-quality data.

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the precise quantification of analytes in complex matrices. nih.gov The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (e.g., this compound) to a sample. wikipedia.org This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes like deuterium (B1214612).

When the sample is analyzed by mass spectrometry, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. nih.gov The ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard is used for quantification. wikipedia.org

The key advantages of SID-MS include:

High Accuracy and Precision: By using a ratio-based measurement, SID-MS compensates for variations that can occur during sample preparation, chromatographic separation, and ionization. nih.govwikipedia.org Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant.

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for effective normalization. nih.gov

Improved Recovery: The internal standard can act as a carrier, preventing the loss of trace amounts of the analyte during extraction and analysis. nih.gov

Mitigation of Matrix Effects and Ionization Variability in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. However, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govmdpi.com Ionization variability can also arise from fluctuations in the instrument's performance.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these issues. nih.govmyadlm.org Because this compound co-elutes with the unlabeled carboxyphosphamide (B29615) and experiences the same ionization suppression or enhancement, the ratio of their signals remains unaffected. myadlm.org This ensures that the calculated concentration of the analyte is accurate, even in the presence of significant matrix effects. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a reliable LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation Strategies for this compound and Analytes

The goal of chromatographic separation in this context is to separate carboxyphosphamide from other components in the sample matrix to minimize interference and improve the signal-to-noise ratio. mdpi.com Given the polar nature of carboxyphosphamide, several chromatographic strategies can be employed. mdpi.com

Reversed-Phase (RP) Chromatography: This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. waters.com For polar compounds like carboxyphosphamide, a highly aqueous mobile phase may be needed. To enhance retention, ion-pairing agents can be added to the mobile phase. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. mdpi.comnih.govamericanpharmaceuticalreview.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724). waters.comamericanpharmaceuticalreview.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective for charged analytes like carboxyphosphamide. americanpharmaceuticalreview.com

The choice of column, mobile phase composition, and gradient elution profile are all critical parameters that must be optimized to achieve good peak shape and resolution. myadlm.org

A study developing a method for cyclophosphamide (B585) and its metabolites utilized a UPLC H-Class BEH C18 column with a mobile phase of 0.01% formic acid in acetonitrile, run in a gradient mode. researchgate.net Another method for 4-hydroxycyclophosphamide (B600793) used a 25 cm C8 column with an isocratic mobile phase of acetonitrile and potassium phosphate (B84403) buffer. researchgate.net

Table 1: Chromatographic Conditions for Related Analytes

| Parameter | Method 1 (Cyclophosphamide & 4-hydroxycyclophosphamide) | Method 2 (4-hydroxycyclophosphamide) |

|---|---|---|

| Column | UPLC H-Class BEH C18 | 25 cm C8, 5 µm particle size |

| Mobile Phase | 0.01% Formic Acid in Acetonitrile | Acetonitrile:0.025 M Potassium Phosphate Buffer (15:85 v/v), pH 6.0 |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 0.2 mL/min | Not specified |

Mass Spectrometric Detection Parameters and Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. myadlm.org This process provides a high degree of selectivity and sensitivity.

The precursor ion for carboxyphosphamide and its deuterated analog would be their respective protonated molecules, [M+H]+. The collision energy is optimized to produce characteristic fragment ions. longdom.org The fragmentation pattern is determined by the molecule's structure, and analyzing these patterns helps in structural elucidation and confirming the identity of the analyte. longdom.orgchemguide.co.uk

For instance, in the analysis of cyclophosphamide and its derivatized metabolite, 4-OHCP-SCZ, specific precursor > product ion transitions were monitored. For 4-OHCP-d4-SCZ, the transition was m/z 338.10 > 225.06. researchgate.net The fragmentation of similar deuterated compounds, like acetaminophen-d4, shows characteristic shifts in fragment ions compared to the non-deuterated form. researchgate.net

Table 2: Example MRM Transitions for Related Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Cyclophosphamide (CP) | 261.03 | 140.16 |

| 4-OHCP-SCZ (derivatized) | 334.10 | 221.04 |

Method Validation for Research Applications

Before an analytical method can be used for research applications, it must undergo a rigorous validation process to ensure its reliability. Method validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. For example, a method for cyclophosphamide was linear from 10–40,000 ng/ml. researchgate.net Another for 4-hydroxycyclophosphamide was linear from 50-5000 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Both are typically assessed at multiple concentration levels. researchgate.netresearchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For cyclophosphamide, an LLOQ of 10 ng/ml has been reported, and for 4-hydroxycyclophosphamide, an LLOQ of 5 ng/ml has been achieved. researchgate.net

Recovery: The efficiency of the extraction process. researchgate.net

Matrix Effect: The effect of the sample matrix on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

The use of this compound as an internal standard is integral to successfully validating these parameters, particularly for ensuring accuracy and mitigating the matrix effect. myadlm.org

Table 3: Compound Names

| Compound Name |

|---|

| Carboxyphosphamide |

| This compound |

| Cyclophosphamide |

| 4-hydroxycyclophosphamide |

| 4-hydroxycyclophosphamide-d4 |

| Acetonitrile |

| Formic Acid |

| Potassium Phosphate |

| Acetaminophen |

Assessment of Linearity, Sensitivity, and Reproducibility in Research Matrices

The performance of an analytical method is fundamentally characterized by its linearity, sensitivity, and reproducibility. In bioanalytical assays employing this compound as an internal standard, these parameters are rigorously validated to meet regulatory standards, such as those set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govkcasbio.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for these analyses due to its high sensitivity and specificity for deuterium-labeled compounds.

Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between the instrument response and the known concentration of the analyte. For methods utilizing this compound, excellent linearity is consistently achieved. For instance, in the quantification of cyclophosphamide and its metabolites, linear ranges have been established from 100 to 10,000 ng/mL for cyclophosphamide and 10 to 1,000 ng/mL for carboxyphosphamide. nih.gov Another study reported a linear range of 1–100 ng/mL for a method using a deuterated internal standard.

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. The use of this compound contributes to achieving low LLOQs. For example, in a validated method for cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, the LLOQ was 5 ng/mL and 2.5 ng/mL, respectively. nih.gov Another method for the quantification of various cyclophosphamide metabolites reported a limit of detection of 30 ng/mL for carboxyphosphamide when using a deuterated internal standard. researchgate.net

Reproducibility, which encompasses both intra-assay (repeatability) and inter-assay (intermediate) precision, is a measure of the method's consistency. gmp-compliance.org Assays incorporating this compound demonstrate high reproducibility. Typically, the accuracy and precision of quality control samples are required to be within 15% of the nominal value (20% at the LLOQ). nih.govich.org This level of precision ensures that the data generated is reliable and can be confidently used in pharmacokinetic and clinical studies.

The following interactive data table summarizes the performance characteristics of bioanalytical methods using this compound as an internal standard, as reported in various research studies.

| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

| Cyclophosphamide | This compound | Plasma | 100 - 10,000 | - | <15 | within 15% | nih.gov |

| Carboxyphosphamide | This compound | Plasma | 10 - 1,000 | - | <15 | within 15% | nih.gov |

| Cyclophosphamide | 4-hydroxycyclophosphamide-d4 | VAMS | 5 - 60,000 | 5 | - | - | nih.gov |

| 4-hydroxycyclophosphamide | 4-hydroxycyclophosphamide-d4 | VAMS | 2.5 - 1,000 | 2.5 | - | - | nih.gov |

| Carboxyphosphamide | D4-CP | Urine | 0.17 - 9 µg/mL | - | - | - | researchgate.net |

VAMS: Volumetric Absorptive Microsampling LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation

Evaluation of Internal Standard Trackability and Data Quality Assurance

The primary role of an internal standard in quantitative bioanalysis is to compensate for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.comscispace.com This similarity ensures that the internal standard and the analyte behave in a comparable manner during all stages of the analysis, a characteristic known as "trackability."

The effectiveness of a SIL-IS is particularly crucial for mitigating matrix effects, which are a common source of variability in LC-MS analysis of biological samples. kcasbio.com Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the measurement. kcasbio.com Because this compound co-elutes with the endogenous carboxyphosphamide, it experiences the same matrix effects. By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations can be effectively normalized, leading to more accurate and reliable results. wuxiapptec.com

The use of a high-quality, deuterated internal standard like this compound is a critical component of robust bioanalytical method development and validation. It not only improves the accuracy and precision of the data but also provides a means to monitor and ensure the quality and integrity of the analytical results, which is paramount in regulated drug development and clinical research. kcasbio.com

Pharmacokinetic Modeling and Mechanistic Research with Carboxyphosphamide D4

Application in Non-Clinical Pharmacokinetic Studies

Carboxyphosphamide-d4, a deuterated analog of a major inactive metabolite of cyclophosphamide (B585), serves as a critical tool in non-clinical pharmacokinetic (PK) research. nih.gov Its primary utility lies in its role as a stable isotope-labeled internal standard, which allows for precise and accurate quantification of cyclophosphamide and its various metabolites in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov The deuterium (B1214612) labeling enhances its analytical stability without significantly altering its chemical behavior, making it an ideal tracer for metabolic studies. nih.gov

Investigation of Metabolic Ratios and Clearance in Animal Models

In non-clinical research, this compound is instrumental in determining the metabolic fate of cyclophosphamide in various animal models. researchgate.net By serving as an internal standard, it enables the accurate measurement of the parent drug, cyclophosphamide, and its key metabolites, including the active 4-hydroxycyclophosphamide (B600793) and the inactive carboxyphosphamide (B29615). nih.gov This allows researchers to calculate crucial pharmacokinetic parameters such as metabolic ratios and clearance rates. researchgate.net

Studies have demonstrated significant interspecies differences in cyclophosphamide metabolism. For instance, research using liver microsomes has shown that dogs are significantly more efficient at metabolizing cyclophosphamide compared to humans, cats, or mice. researchgate.netnih.gov The use of deuterated standards in such studies is crucial for generating the reliable quantitative data needed to establish these species-specific metabolic profiles. researchgate.netnih.gov The clearance of cyclophosphamide and the formation of its metabolites can vary substantially between species, which has implications for the selection of appropriate animal models in preclinical research. researchgate.netxiahepublishing.com For example, the ratio of the active metabolite, 4-hydroxycyclophosphamide, to the parent drug can differ significantly, impacting the potential efficacy and toxicity observed in these models.

| Species | Apparent KM (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/KM) (μL/min/mg protein) |

|---|---|---|---|

| Human | 145.3 ± 35.4 | 143.8 ± 54.8 | 1.0 ± 0.3 |

| Dog | 241.5 ± 58.7 | 11860 ± 2890 | 49.1 ± 10.2 |

| Cat | 98.7 ± 22.1 | 1689 ± 384 | 17.1 ± 2.9 |

| Mouse | 312.6 ± 71.2 | 12840 ± 2930 | 41.1 ± 7.6 |

Data adapted from a study on the kinetics of cyclophosphamide metabolism, highlighting the significant interspecies variations. researchgate.net

In Vitro-In Vivo Correlation Studies in Research Species

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a drug, such as dissolution rate, to its in vivo pharmacokinetic performance. allucent.comrjptonline.orgpatsnap.com The goal of establishing a robust IVIVC is to use in vitro data as a surrogate for in vivo bioequivalence studies, which can streamline drug development and ensure product quality. core.ac.ukdokumen.pub

While specific, publicly available IVIVC studies that have explicitly used this compound in research species are not extensively documented, the principles of IVIVC strongly support the value of such a tool. The use of a stable isotope-labeled metabolite like this compound would be scientifically invaluable for developing a Level A correlation, which is the most rigorous type of IVIVC. core.ac.uk In this context, this compound would facilitate the precise measurement of the in vivo formation and elimination of the carboxyphosphamide metabolite, which could then be correlated with in vitro metabolic data from systems like liver microsomes or hepatocytes. This would allow researchers to investigate how different formulations or physiological factors in research species affect the metabolic pathway leading to carboxyphosphamide, providing a deeper mechanistic understanding that can be extrapolated to predict in vivo outcomes. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological and biochemical parameters. sci-hub.se These models are increasingly used in drug development to extrapolate pharmacokinetic data across species and to predict drug behavior in different populations. sci-hub.se

Integration of Deuterated Metabolite Data in PBPK Model Development

The development of a robust PBPK model relies on high-quality input data. researchgate.netnih.gov The use of deuterated internal standards, such as this compound, provides highly accurate and precise pharmacokinetic data for both the parent drug and its metabolites. nih.gov This precise data is critical for accurately parameterizing the metabolic and elimination pathways within a PBPK model. nih.gov For a complex drug like cyclophosphamide with multiple metabolic pathways, accurately quantifying each metabolite is essential for building a predictive model. tandfonline.com

By integrating data from studies using this compound, PBPK models can more accurately simulate the formation and clearance of the carboxyphosphamide metabolite. nih.gov This allows for a more mechanistic understanding of the drug's disposition and can help in simulating various scenarios, such as the impact of genetic polymorphisms on metabolism or potential drug-drug interactions. nih.gov The use of stable isotope-labeled compounds in conjunction with PBPK modeling is a powerful approach to understanding the complete metabolic profile of a drug. nih.gov

Cross-Species Extrapolation Methodologies for Metabolic Pathways in Research

One of the key applications of PBPK modeling is the extrapolation of pharmacokinetic data from preclinical animal species to humans. nih.gov This process, known as cross-species scaling, is particularly challenging for drugs with significant interspecies differences in metabolism, such as cyclophosphamide. researchgate.netxiahepublishing.com PBPK models facilitate this extrapolation by incorporating species-specific physiological parameters (e.g., organ blood flow, tissue volumes) and biochemical data (e.g., enzyme kinetics).

The accurate metabolic data obtained using this compound in various animal models provides a solid foundation for building and validating species-specific PBPK models. researchgate.net These validated animal models can then be scaled to a human PBPK model by replacing the animal physiological and biochemical parameters with human-specific values. nih.gov This allows for the prediction of human pharmacokinetics and the metabolic fate of the drug before clinical trials. The precision of the input data from deuterated metabolite studies significantly enhances the confidence in these cross-species extrapolations.

Investigation of Variability in Carboxyphosphamide Formation in Research Contexts

Significant interindividual variability has been observed in the metabolism of cyclophosphamide, leading to differences in the formation of its metabolites, including carboxyphosphamide. This variability can be attributed to a range of factors, most notably genetic polymorphisms in the enzymes responsible for cyclophosphamide's metabolic activation and detoxification. rjptonline.orgtandfonline.com

| Gene (Enzyme) | Polymorphism | Effect on Carboxyphosphamide Formation | Reference |

|---|---|---|---|

| ALDH1A1 | Various SNPs | Alterations in ALDH1A1 activity can lead to significant variability in the rate of carboxyphosphamide formation, a key detoxification pathway. | rjptonline.org |

| ALDH3A1 | Various SNPs | Polymorphisms in ALDH3A1 can also impact the conversion of aldophosphamide (B1666838) to carboxyphosphamide, contributing to interindividual differences in metabolism. | rjptonline.org |

| CYP2B6 | e.g., CYP2B6*6 | Affects the initial activation of cyclophosphamide to 4-hydroxycyclophosphamide, which indirectly influences the amount of substrate available for conversion to carboxyphosphamide. | |

| CYP2C19 | Various SNPs | Contributes to the bioactivation of cyclophosphamide, and polymorphisms can alter the balance between activation and detoxification pathways. |

This table summarizes the influence of key genetic polymorphisms on the metabolic pathway leading to carboxyphosphamide formation.

Analysis of Inter-Individual and Inter-Species Differences in Metabolism in Research Models

The metabolic fate of cyclophosphamide is complex, involving both activation to cytotoxic forms and detoxification to inactive metabolites like carboxyphosphamide. frontiersin.orgmdpi.com The rate and pathway of this metabolism exhibit substantial variability, which is a key determinant of both the drug's efficacy and its toxicity profile. This compound is instrumental in studies designed to understand and quantify this variability.

By serving as a stable internal standard, this compound allows for the reliable measurement of metabolite concentrations, which is crucial for building accurate pharmacokinetic models. nih.gov These models are designed to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug and can help explain differences observed between individuals and across species. nih.gov For example, studies in pediatric patients have revealed significant inter-individual variability in cyclophosphamide clearance and metabolite formation, underscoring the need for precise analytical methods to manage treatment effectively.

Research has highlighted that such variability can stem from numerous factors, including age, co-medications, and ethnicity. researchgate.netdovepress.com A phenotyping study of cyclophosphamide metabolism in Malay cancer patients utilized a deuterated internal standard to quantify the rate of 4-hydroxylation, a key activation step. researchgate.net The findings showed a high prevalence of ultrarapid metabolizers within this population, demonstrating how metabolic phenotypes can differ across ethnic groups and influence treatment outcomes. researchgate.net

Furthermore, deuteration itself can sometimes influence metabolic rates, an observation known as the kinetic isotope effect. nih.gov Investigating these effects can provide deeper insights into the enzymatic mechanisms and the specific carbon-hydrogen bonds broken during metabolism. While this compound is primarily used as an analytical tool, the principles of isotopic labeling are also applied to study how modifications at specific atomic positions can alter a drug's metabolic fate and, consequently, its biological activity. nih.gov Understanding these inter-individual and inter-species differences is critical for translating findings from preclinical animal models to human clinical applications and for personalizing therapy. nih.gov

Table 1: Example of Inter-Individual Pharmacokinetic Variability in Pediatric Patients This table illustrates the type of variability that necessitates the use of precise analytical standards like this compound for accurate characterization. Data is conceptual and based on findings reported in pediatric studies.

| Patient ID | Age (years) | Cyclophosphamide Clearance (L/h/m²) | Carboxyphosphamide AUC (mg*h/L) |

| P001 | 5 | 3.8 | 45.2 |

| P002 | 12 | 5.1 | 38.6 |

| P003 | 8 | 2.9 | 62.1 |

| P004 | 15 | 4.5 | 41.5 |

| P005 | 6 | 3.2 | 55.8 |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Carboxyphosphamide-d4 in biological matrices, and how should they be optimized?

- Methodological Answer : High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) is the gold standard due to its sensitivity to deuterium labeling. Researchers should optimize parameters such as ionization mode (e.g., electrospray ionization), column chemistry (C18 for polar metabolites), and collision energy to distinguish this compound from endogenous analogs. Method validation must include specificity, linearity (1–100 ng/mL range), and recovery rates (>85%) using deuterated internal standards .

Q. How can researchers ensure the chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess pH (e.g., 2.0–9.0), temperature (4°C vs. 25°C), and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy or NMR for structural integrity. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for in vitro assays to minimize hydrolysis .

Q. What critical parameters must be controlled during the synthesis of this compound for research applications?

- Methodological Answer : Prioritize isotopic purity (>98% deuterium enrichment at specified positions) via controlled deuteration reactions (e.g., catalytic exchange with D₂O). Confirm synthesis success using FT-IR (C-D stretching at ~2100 cm⁻¹) and LC-MS/MS. Purification via preparative HPLC with deuterated solvents ensures minimal isotopic dilution .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound across studies be systematically analyzed?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., dosing regimens, animal models). Apply random-effects models to account for inter-study variability. Stratify data by covariates like hepatic CYP450 activity (critical for this compound metabolism) and use sensitivity analysis to resolve outliers .

Q. What strategies are effective for extrapolating toxicity data from parent compounds or analogs to this compound?

- Methodological Answer : Use read-across frameworks (e.g., OECD QSAR Toolbox) to compare structural analogs (e.g., cyclophosphamide-d4). Validate predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability, ROS generation). Supplement with targeted literature searches on organophosphate metabolites to fill data gaps .

Q. How should a longitudinal study assessing this compound’s metabolic pathways be designed to minimize confounding variables?

- Methodological Answer : Employ crossover designs in rodent models to control inter-individual variability. Collect serial plasma/tissue samples at T₀ (pre-dose), T₁ (Cₘₐₓ), and T₂ (elimination phase). Use isotopically labeled tracers (¹³C-glucose) to track metabolic flux via GC-MS. Include negative controls (non-deuterated analogs) to isolate isotope effects .

Q. What statistical approaches are recommended for resolving contradictory in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Apply Bayesian hierarchical modeling to integrate in vitro (e.g., IC₅₀ in cell lines) and in vivo (tumor growth inhibition) datasets. Adjust for physiological factors (e.g., protein binding, biodistribution) using physiologically based pharmacokinetic (PBPK) modeling. Validate with ex vivo histopathology .

Methodological Guidance for Data Interpretation

- Handling Literature Gaps : When primary data on this compound is scarce, systematically review class-specific studies (e.g., alkylating agents) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Presentation : Use heatmaps to visualize dose-response relationships or forest plots for meta-analyses. Raw data should be archived in supplementary repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.